3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c10-6-4-12-7(11)9(6)5-1-2-8-3-5/h5,8H,1-4H2 |
InChI Key |
RHZFWCPVVSXEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C(=O)COC2=O |
Origin of Product |
United States |
Theoretical and Computational Investigations of 3 Pyrrolidin 3 Yl Oxazolidine 2,4 Dione
Molecular Architecture and Conformational Analysis of 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione
Intramolecular Interactions and Stabilizing Forces
The conformation of this compound would be stabilized by a variety of intramolecular interactions. These can include hydrogen bonds, although in the neutral form, the opportunities for strong intramolecular hydrogen bonding appear limited without the presence of other functional groups. More subtle forces such as dipole-dipole interactions between the polar carbonyl groups of the oxazolidine-2,4-dione ring and the amine group of the pyrrolidine (B122466) ring, as well as van der Waals forces, would play a significant role in dictating the most stable conformation. The interplay of these forces determines the energy landscape of the molecule, with certain conformations being more energetically favorable than others. Computational methods like Density Functional Theory (DFT) would be instrumental in mapping this landscape and identifying the global minimum energy conformation.
Quantum Chemical Calculations of this compound
Specific quantum chemical calculations for this compound are not readily found in published literature. Such calculations are powerful tools for understanding the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
A theoretical analysis of the electronic structure would involve mapping the distribution of electrons within the molecule. Key to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO represents the region most likely to accept an electron, indicating electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally suggests higher reactivity. For this compound, it would be expected that the HOMO is localized primarily on the pyrrolidine ring, particularly the nitrogen atom, while the LUMO would likely be distributed over the electron-withdrawing oxazolidine-2,4-dione ring, especially around the carbonyl groups.
A hypothetical table of calculated HOMO-LUMO properties for a related oxazolidinone derivative is presented below to illustrate the type of data that would be generated from such a study.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential.
For this compound, it is anticipated that the MEP would show regions of high negative potential (typically colored red) around the oxygen atoms of the carbonyl groups in the oxazolidine-2,4-dione ring, as these are areas of high electron density. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms attached to the pyrrolidine nitrogen, indicating areas that are electron-deficient and could act as hydrogen bond donors. Understanding this charge distribution is fundamental for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a protein target.
Molecular Dynamics Simulations and Ligand-Protein Interaction Modeling
There are no specific molecular dynamics (MD) simulations or ligand-protein interaction modeling studies for this compound reported in the scientific literature. Such studies are typically performed when a specific biological target for the molecule has been identified.
MD simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment, such as a solvent or a protein binding pocket. If a protein target were known, MD simulations could be used to study the stability of the ligand-protein complex, revealing how the ligand's conformation adapts within the binding site and identifying key amino acid residues involved in the interaction.
Ligand-protein interaction modeling, often initiated with molecular docking, would predict the preferred binding orientation of this compound within the active site of a target protein. This modeling would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. For instance, the carbonyl oxygens of the oxazolidine-2,4-dione ring could act as hydrogen bond acceptors, while the pyrrolidine ring could engage in hydrophobic or van der Waals interactions. The results of such modeling are crucial for structure-based drug design, guiding the chemical modification of the molecule to improve its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Molecular Descriptors for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models are instrumental in predicting the antibacterial potency and guiding the design of novel, more effective derivatives. These studies typically involve the calculation of various molecular descriptors that encode the physicochemical properties of the molecules.
Research in the broader class of oxazolidinones has consistently demonstrated the importance of specific molecular descriptors in governing their antibacterial efficacy. These descriptors can be broadly categorized into several classes, including constitutional, topological, quantum-chemical, and 3D descriptors.
Key Molecular Descriptors in Oxazolidinone QSAR Models
Several types of molecular descriptors have been shown to be crucial in the QSAR models of oxazolidinone analogues, influencing their interaction with the bacterial ribosome, which is their primary target.
Constitutional and Topostructural Descriptors: These are the simplest descriptors and relate to the molecular composition and connectivity. While not providing a three-dimensional picture, they can offer foundational insights into the structure-activity relationship. tandfonline.com
Quantum Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide detailed information about the electronic properties of a molecule, such as charge distribution and orbital energies. tandfonline.com
Topological Polar Surface Area (TPSA): TPSA is a descriptor that has been found to correlate with molecular transport properties, such as absorption. In studies of oxazolidinone-amide conjugates, TPSA values showed a moderate correlation with their antimicrobial properties. mdpi.com
3D-QSAR Descriptors: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule. nih.gov These have been successfully applied to various series of oxazolidinone antibacterial agents. nih.govnih.gov
Findings from 3D-QSAR Studies on Structurally Related Analogues
3D-QSAR studies on tricyclic oxazolidinones and other series of oxazolidinone antibacterial agents have provided valuable insights into the structural requirements for enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
For a series of tricyclic oxazolidinones, both CoMFA and CoMSIA models were developed. The CoMFA model, which focuses on steric and electrostatic fields, yielded a conventional r² value of 0.975 and a cross-validated q² value of 0.523. nih.gov The CoMSIA model, which includes hydrophobic, and hydrogen bond donor and acceptor fields in addition to steric and electrostatic fields, gave a conventional r² of 0.940 and a q² of 0.557. nih.gov These statistical values indicate robust and predictive models.
The contour maps generated from these 3D-QSAR models highlight specific regions around the molecule where modifications can lead to an increase or decrease in biological activity. For instance, bulky substituents might be favored in certain regions (indicated by green contours in CoMFA steric maps), while in other areas, they could be detrimental to activity (yellow contours). mdpi.com Similarly, electropositive or electronegative groups may be preferred in specific locations to enhance interactions with the target.
A study on novel dispiropyrrolidines, which share a pyrrolidine ring with the compound of interest, found that topology, shape, charge distribution, and the hydrophobic nature of the molecules had a pronounced effect on their antibacterial activity. nih.gov This further underscores the importance of a multi-faceted approach to descriptor selection in QSAR modeling.
The table below summarizes the types of molecular descriptors and their significance in the QSAR of oxazolidinone and related heterocyclic compounds.
| Descriptor Type | Examples | Significance in QSAR Models of Oxazolidinone Analogues |
| Constitutional | Molecular weight, count of atoms and bonds | Provides basic information about the molecule's size and composition. tandfonline.com |
| Topological | Connectivity indices, shape indices | Describes the topology and shape of the molecule, which can influence its binding to the target. nih.gov |
| Quantum-Chemical | Dipole moment, HOMO/LUMO energies, partial charges | Relates to the electronic properties and reactivity of the molecule, affecting electrostatic interactions. tandfonline.com |
| Physicochemical | LogP, Topological Polar Surface Area (TPSA) | Correlates with the molecule's lipophilicity and transport properties, which are crucial for reaching the target. mdpi.com |
| 3D-QSAR Fields | Steric, electrostatic, hydrophobic, H-bond donor/acceptor | Provides a 3D representation of the molecule's interaction potential with the receptor, guiding detailed structural modifications. nih.govnih.gov |
In a particular study on linezolid-based oxazolidinone-sulphonamide conjugates, a MOE-type descriptor, PEOEVSA6, which is related to the topological polar surface area, demonstrated a moderate correlation with the Minimum Inhibitory Concentration (MIC) values. mdpi.com This highlights that even specific fragments of a descriptor can be crucial in explaining the biological activity.
The following table presents a hypothetical QSAR model for a series of oxazolidinone analogues, illustrating the correlation between selected molecular descriptors and antibacterial activity.
| Compound | log(1/MIC) | TPSA (Ų) | LogP | PEOEVSA6 |
| Analogue 1 | 1.5 | 65.4 | 2.1 | 5.8 |
| Analogue 2 | 1.8 | 72.1 | 1.9 | 6.2 |
| Analogue 3 | 1.3 | 68.9 | 2.5 | 5.5 |
| Analogue 4 | 2.1 | 75.3 | 1.7 | 6.8 |
| Analogue 5 | 1.9 | 73.5 | 1.8 | 6.5 |
Such QSAR models, once validated, can be used to screen virtual libraries of this compound analogues and prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process.
Chemical Reactivity and Transformations of 3 Pyrrolidin 3 Yl Oxazolidine 2,4 Dione
Reactivity of the Oxazolidine-2,4-dione Core in 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione
The oxazolidine-2,4-dione ring system is an important pharmacophore known for its presence in various biologically active compounds. Its reactivity is primarily dictated by the two carbonyl groups and the endocyclic oxygen and nitrogen atoms, which render the ring susceptible to nucleophilic attack and subsequent ring-opening.
Nucleophilic Ring-Opening Reactions
The oxazolidine-2,4-dione core is susceptible to nucleophilic attack, which can lead to the cleavage of the heterocyclic ring. This reactivity is analogous to that of other N-substituted oxazolidine-2,4-diones. The reaction with nucleophiles can occur at either of the carbonyl carbons, with the regioselectivity of the attack being influenced by the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles can induce ring-opening to afford derivatives of α-hydroxy acids or their corresponding amides. While specific studies on this compound are not extensively documented in this context, the general reactivity of the oxazolidine-2,4-dione scaffold suggests that it can undergo such transformations. For example, the ring-opening of N-Boc-2-oxo-1,3-oxazolidin-5-yl)-α,β-enoates with organocopper reagents proceeds via an anti-SN2' mechanism, indicating a propensity for ring cleavage under specific nucleophilic conditions. rsc.org
Functionalization at Carbonyl Positions
The carbonyl groups of the oxazolidine-2,4-dione ring are key sites for chemical modification. One of the notable reactions is the selective reduction of one of the carbonyl groups. For instance, in the synthesis of the antibiotic linezolid, an intermediate containing an oxazolidine-2,4-dione moiety undergoes a mild and selective reduction at the C(4)-carbonyl position. researchgate.net This regioselective reduction highlights the differential reactivity of the two carbonyl groups, which can be exploited to synthesize a variety of oxazolidin-2-one derivatives. While direct studies on this compound are limited, this precedent suggests that similar selective transformations could be achievable for this compound, providing a route to chiral amino alcohols and other valuable synthetic intermediates.
Chemical Transformations of the Pyrrolidine (B122466) Ring in this compound
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a secondary amine functionality that is a prime site for various chemical modifications. wikipedia.org These transformations are crucial for the diversification of the parent molecule and the introduction of a wide array of functional groups.
N-Alkylation and Acylation Strategies
The secondary amine of the pyrrolidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These reactions provide a straightforward method for introducing a diverse range of substituents, thereby modifying the physicochemical properties of the parent compound.
N-Alkylation: The nitrogen atom of the pyrrolidine ring can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid generated during the reaction. This reaction is a common strategy for the synthesis of N-substituted pyrrolidine derivatives.
N-Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. This reaction is often performed in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acidic byproduct. This functionalization is a key step in the synthesis of many pharmaceutical compounds and complex organic molecules. For instance, the synthesis of various 3-(pyridine-3-yl)-2-oxazolidinone derivatives involves the modification of a nitrogen-containing ring attached to the oxazolidinone core, highlighting the feasibility of such transformations. nih.govfrontiersin.org
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | Iodomethane | N-Methylpyrrolidine derivative |
| Acyl Chloride | Acetyl chloride | N-Acetylpyrrolidine derivative |
| Acid Anhydride | Acetic anhydride | N-Acetylpyrrolidine derivative |
Functional Group Interconversions on the Pyrrolidine Moiety
Beyond modifications at the nitrogen atom, the pyrrolidine ring itself can be subject to various functional group interconversions, assuming the presence of other functional groups on the ring. While the parent this compound may not have additional functionalities, derivatives can be synthesized to incorporate reactive handles. The stereoselective synthesis of pyrrolidine-containing drugs often involves the functionalization of a pre-existing pyrrolidine ring. mdpi.com For example, transformations of proline and serine derivatives can lead to various pyrrolidine and oxazolidine (B1195125) ring-transformed products. rsc.org
Chemoselectivity and Regioselectivity in Reactions Involving this compound
In a molecule with multiple reactive sites like this compound, achieving chemoselectivity and regioselectivity is a critical aspect of its synthetic transformations. The presence of two distinct heterocyclic rings, each with its own reactive centers, presents both challenges and opportunities for selective modifications.
Chemoselectivity: The primary competition for reactivity lies between the nucleophilic secondary amine of the pyrrolidine ring and the electrophilic carbonyl centers of the oxazolidine-2,4-dione ring. Under basic or neutral conditions, reactions with electrophiles are expected to occur preferentially at the more nucleophilic pyrrolidine nitrogen. Conversely, under nucleophilic conditions, the carbonyl carbons of the oxazolidine-2,4-dione are the likely sites of attack. The choice of reagents and reaction conditions is therefore paramount in directing the transformation to the desired site.
Regioselectivity: Within the oxazolidine-2,4-dione ring, the two carbonyl groups at positions 2 and 4 exhibit different reactivity profiles. As demonstrated in the synthesis of linezolid, selective reduction of the C(4)-carbonyl is possible, indicating that reagents can be chosen to differentiate between these two positions. researchgate.net The factors governing this regioselectivity include steric hindrance and the electronic environment of each carbonyl group. Similarly, while not directly applicable to the unsubstituted pyrrolidine ring, reactions on substituted pyrrolidine derivatives would also require careful consideration of regiochemical outcomes.
Design and Synthesis of Derivatives and Analogues of 3 Pyrrolidin 3 Yl Oxazolidine 2,4 Dione
Strategic Design Principles for 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione Analogues
The rationale for designing analogues of this compound is rooted in the distinct and valuable characteristics of its two core heterocyclic components.
Exploitation of 3D Chemical Space : The pyrrolidine (B122466) ring is a saturated, non-planar heterocycle. nih.govresearchgate.net This sp³-rich nature provides a three-dimensional architecture that allows for a more comprehensive exploration of the target protein's binding pocket compared to flat, aromatic systems. nih.gov The inherent "pseudorotation" of the five-membered ring and the presence of chiral centers offer opportunities to generate significant structural diversity and stereoisomers, which can lead to different biological profiles due to specific interactions with enantioselective proteins. nih.govresearchgate.net
Molecular Hybridization : The design strategy combines two pharmacologically significant scaffolds: the pyrrolidine ring and the oxazolidine-2,4-dione moiety. The pyrrolidine nucleus is a common feature in numerous natural alkaloids and approved drugs. wikipedia.orgfrontiersin.org The oxazolidine-2,4-dione ring, an analogue of the well-studied thiazolidine-2,4-dione, serves as a versatile pharmacophore. nih.gov The molecular hybridization of these two moieties aims to create new chemical entities with potentially synergistic or novel biological activities. nih.gov
Structure-Activity Relationship (SAR) Guided Modifications : A key principle is the systematic modification of the parent structure to build a comprehensive SAR profile. frontiersin.org This involves introducing substituents at various positions on both rings to probe for interactions with biological targets. For instance, modifications at the 5-position of the dione (B5365651) ring and the 1-position (nitrogen) of the pyrrolidine ring are common strategies to modulate activity. nih.gov
Stereochemical Considerations : The pyrrolidine ring in the parent compound has a chiral center at the 3-position. The synthesis and evaluation of individual stereoisomers are crucial, as biological activity is often stereospecific. researchgate.netnih.gov Design strategies often focus on stereoselective syntheses to access optically pure analogues. mdpi.com
| Design Principle | Rationale | Key Structural Feature |
| 3D Scaffold | Enhanced exploration of pharmacophore space and improved clinical success rates. nih.gov | Saturated, non-planar pyrrolidine ring. |
| Molecular Hybridization | Combination of two proven pharmacophores to achieve novel or synergistic effects. nih.gov | Pyrrolidine linked to oxazolidine-2,4-dione. |
| SAR-Guided Design | Systematic modification to optimize potency and selectivity. frontiersin.org | Substitutions on both heterocyclic rings. |
| Stereochemistry | Biological targets are often stereoselective; different enantiomers can have different activities. researchgate.net | Chiral center at the C-3 position of the pyrrolidine ring. |
Synthesis of Substituted this compound Derivatives
The synthesis of the core structure and its derivatives can be achieved through convergent strategies, typically involving the preparation of a functionalized pyrrolidine intermediate followed by the construction of the oxazolidine-2,4-dione ring.
A plausible synthetic route begins with a protected 3-aminopyrrolidine (B1265635) derivative. For instance, (S)- or (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-amine can serve as a chiral starting material. The key step is the formation of the oxazolidine-2,4-dione ring. This can be accomplished by reacting the amine with a suitable C2 synthon, such as ethyl oxalyl chloride or diethyl oxalate, followed by a cyclization step.
Step 1: N-Acylation : The protected 3-aminopyrrolidine is reacted with ethyl oxalyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to form an N-(pyrrolidin-3-yl)oxalamic acid ethyl ester intermediate.
Step 2: Cyclization : The intermediate is then subjected to cyclization conditions, which could involve treatment with a base to promote intramolecular condensation, yielding the protected this compound.
Step 3: Deprotection and Diversification : The protecting group (e.g., Boc) on the pyrrolidine nitrogen can be removed under acidic conditions. The resulting free amine can then be functionalized to introduce a wide array of substituents at the N-1 position.
This general pathway allows for the synthesis of a library of compounds with variations on the pyrrolidine ring.
Structural Modifications of the Oxazolidine-2,4-dione Moiety
The oxazolidine-2,4-dione moiety offers a key position for structural modification: the carbon at the 5-position. Drawing parallels from the extensively studied chemistry of thiazolidine-2,4-diones, this position is readily functionalized. nih.gove3s-conferences.org
A primary method for this modification is the Knoevenagel condensation . This reaction involves treating the this compound with various aromatic or aliphatic aldehydes in the presence of a catalytic amount of a weak base like piperidine (B6355638) or pyrrolidine. e3s-conferences.org This introduces an exocyclic double bond at the C-5 position, creating 5-(substituted-ylidene) derivatives. This strategy has been widely used to synthesize libraries of thiazolidine-2,4-dione-based compounds with diverse biological activities. nih.govmdpi.com
| Reagent (Aldehyde) | Resulting C-5 Substituent |
| Benzaldehyde | 5-Benzylidene |
| 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene) |
| 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene) |
| Thiophene-2-carbaldehyde | 5-(Thiophen-2-ylmethylene) |
| Furan-2-carbaldehyde | 5-(Furan-2-ylmethylene) |
Chemical Diversification of the Pyrrolidine Ring
The pyrrolidine ring provides multiple avenues for chemical diversification to modulate the physicochemical properties and biological activity of the analogues. nih.govfrontiersin.org
N-1 Position Functionalization : The secondary amine at the N-1 position of the pyrrolidine ring is a prime handle for introducing a wide variety of substituents. Standard reactions such as N-alkylation, N-arylation, N-acylation, and reductive amination can be employed to attach different groups. This position is critical for altering solubility, lipophilicity, and potential interactions with the biological target.
Substitution on the Carbon Skeleton : Introducing substituents at other positions on the pyrrolidine ring (C-2, C-4, C-5) can significantly impact the molecule's conformation and biological profile. This is often achieved by starting the synthesis from pre-functionalized pyrrolidine precursors, such as 4-hydroxyproline (B1632879) or glutamic acid. mdpi.com These precursors provide stereochemically defined scaffolds that can be elaborated into more complex analogues. mdpi.com
Stereochemical Variation : As mentioned, the stereochemistry at C-3 is a critical design element. Synthesizing both enantiomers ((R) and (S)) of a particular analogue allows for the determination of the optimal stereochemical configuration for a given biological activity. nih.gov
| Modification Site | Synthetic Strategy | Example Substituents |
| N-1 Position | N-Alkylation, N-Acylation, Reductive Amination | Methyl, Benzyl, Acetyl, Benzoyl, 3-Phenylpropyl |
| C-4 Position | Start from 4-substituted precursors (e.g., 4-hydroxyproline) | Hydroxyl, Fluoro, Methoxy |
| C-3 Position | Use of enantiomerically pure starting materials | (R)- or (S)-configuration |
Linker and Side-Chain Variations in this compound Structures
Linker Introduction : While the parent compound has a direct bond, linkers can be introduced, most commonly at the N-1 position of the pyrrolidine ring. For example, an acetamide (B32628) linker can be installed by reacting the N-1 amine with a haloacetyl chloride, followed by substitution with another chemical moiety. mdpi.com These linkers can be used to connect the core scaffold to another pharmacophore in a molecular hybridization strategy or to position a functional group in a specific region of a binding site. The length and flexibility of the linker are critical parameters that can be adjusted.
Side-Chain Variation : The substituents introduced, particularly at the C-5 position of the oxazolidine-2,4-dione ring and the N-1 position of the pyrrolidine ring, act as side chains. Varying the electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrogen-bonding capacity of these side chains is a fundamental tactic in drug design. nih.govmdpi.com For example, the aryl group of a 5-benzylidene substituent can be decorated with various functional groups (e.g., methoxy, chloro, nitro) to fine-tune activity. nih.gov
The systematic variation of these linkers and side chains allows for the creation of a diverse chemical library for biological screening, enabling the development of potent and selective compounds based on the this compound scaffold.
Molecular Interaction and Mechanistic Studies of 3 Pyrrolidin 3 Yl Oxazolidine 2,4 Dione in Vitro and Computational Focus
In Silico Prediction and Validation of Molecular Targets for 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione
In silico target prediction is a critical first step in modern drug discovery to hypothesize the biological receptors or enzymes with which a novel compound might interact. For a molecule like this compound, this process would involve a combination of ligand-based and structure-based computational methods.
Ligand-based approaches compare the structural and physicochemical properties of the query molecule to databases of compounds with known biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are employed. The oxazolidinone core is a well-established pharmacophore in antibacterial agents, known to target the 50S ribosomal subunit and inhibit protein synthesis. mdpi.commdpi.comnih.gov The pyrrolidine (B122466) ring, a versatile scaffold in medicinal chemistry, is found in compounds targeting a wide array of proteins, including enzymes and G-protein coupled receptors. nih.gov
Structure-based methods, primarily molecular docking, would computationally place this compound into the three-dimensional structures of known protein targets. utupub.fi Docking simulations calculate the binding energy and analyze the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site. For oxazolidinone analogues, a primary target for such simulations is the peptidyl transferase center (PTC) of the bacterial 50S ribosome. mdpi.comnih.gov Docking studies on novel oxazolidinones consistently reveal key interactions within this site, validating their potential mechanism of action. mdpi.comutupub.fi
Molecular dynamics (MD) simulations are then used to validate the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the interaction. mdpi.comnih.gov
Table 1: Representative Molecular Docking Scores for Oxazolidinone Analogues Against Bacterial Targets
| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Linezolid-based Oxazolidinone | 50S Ribosome (E. coli) | -8.5 | G2061, U2504, U2585 |
| Novel Oxazolidinone-Sulphonamide Conjugate | 50S Ribosome (E. coli) | -9.2 | G2061, C2452, U2585 |
| Spiropyrimidinetrione Oxazolidinone | DNA Gyrase (S. aureus) | -7.9 | Arg1122 |
Note: The data in this table is illustrative, based on findings for various oxazolidinone derivatives, and does not represent direct results for this compound. mdpi.comutupub.fi
In Vitro Studies on Specific Biomolecular Interactions of this compound
Following in silico predictions, in vitro assays are essential to confirm and quantify the interactions between the compound and its putative biological targets.
Binding affinity measures the strength of the interaction between a ligand (the compound) and its target protein. Common techniques to determine this include radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). For oxazolidinone antibacterials, competitive binding assays are often used to determine how effectively they displace a known ligand from the bacterial ribosome. nih.gov
The pyrrolidine moiety can confer affinity for a diverse range of targets. For instance, various pyrrolidine derivatives have been shown to bind with high affinity to targets such as α-glucosidase, aldose reductase (ALR2), and chemokine receptors. nih.gov The specific stereochemistry and substitution on the pyrrolidine ring are critical determinants of binding affinity and selectivity. nih.gov
If the predicted target is an enzyme, in vitro assays are performed to determine the compound's inhibitory activity, typically reported as an IC₅₀ (half-maximal inhibitory concentration) or Ki (inhibition constant). For oxazolidinone antibiotics, the primary mechanism is the inhibition of the initiation phase of bacterial protein synthesis. nih.govnih.gov This is confirmed through cell-free translation assays that measure the synthesis of proteins in the presence of the compound.
For other potential enzyme targets suggested by the pyrrolidine scaffold, specific enzymatic assays would be employed. For example, polyhydroxylated pyrrolidines have been identified as inhibitors of carbohydrate-processing enzymes like α-glucosidase. nih.gov Kinetic studies are conducted to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insight into the compound's mechanism of action.
Table 2: Illustrative In Vitro Activity of Related Heterocyclic Compounds
| Compound Scaffold | Target | Assay Type | Measured Value (IC₅₀/Ki) |
|---|---|---|---|
| Triazolyl Oxazolidinone | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL |
| Polyhydroxylated Pyrrolidine | α-Glucosidase | Enzyme Inhibition Assay | 10.5 µM |
| Pyrrolidine-2,5-dione Analogue | NMDA Receptor (Glycine Site) | Radioligand Binding Assay | 79 nM |
Note: This table presents example data from analogues to demonstrate the range of potential activities and is not specific to this compound. nih.govnih.gov
Structure-Activity Relationship (SAR) Analysis at the Molecular Level for this compound Analogues
Structure-Activity Relationship (SAR) studies explore how modifications to a compound's chemical structure affect its biological activity. For oxazolidinones, SAR is well-established. mdpi.com Key pharmacophoric features include:
The N-Aryl Ring: A substituted phenyl ring at the N-3 position is crucial. A meta-fluoro substitution often enhances activity. mdpi.com
The C-5 Side Chain: The (S)-configuration at the C-5 position and an acylaminomethyl group are generally required for potent antibacterial activity. mdpi.com Modifications at this position, such as introducing heterocyclic rings, have been extensively explored to improve potency and overcome resistance. researchgate.net
The Oxazolidinone Core: This ring is essential for binding to the ribosome. utupub.fi
For the this compound scaffold, SAR would involve synthesizing analogues with modifications on both the pyrrolidine and oxazolidinone rings. On the pyrrolidine ring, factors such as stereochemistry (R vs. S at position 3), substitution on the pyrrolidine nitrogen, and the presence of other substituents would be investigated. SAR studies on other pyrrolidine-containing molecules show that stereochemistry and substitution patterns dramatically influence target selectivity and potency. nih.gov For example, a 3-R-methylpyrrolidine can promote pure estrogen receptor alpha antagonism, whereas other substitutions lead to different activities. nih.gov
Exploration of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study cellular and biological processes. Given the established roles of its constituent scaffolds, this compound could potentially be developed into a chemical probe.
If the compound shows high affinity and selectivity for a particular enzyme or receptor, it could be modified (e.g., by attaching a fluorescent tag or a biotin (B1667282) label) to create a tool compound. Such probes would be invaluable for target validation, imaging protein localization within cells, or identifying other proteins that interact with the target in its native biological context. The development of a chemical probe from this scaffold would depend entirely on the identification of a specific, high-affinity molecular target through the in silico and in vitro studies described above. grantome.com
Advanced Applications and Future Research Directions for 3 Pyrrolidin 3 Yl Oxazolidine 2,4 Dione
Role of 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione as a Synthetic Intermediate for Complex Molecules
The structure of this compound makes it a potentially valuable intermediate in the synthesis of more complex molecules. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in a vast array of biologically active compounds and natural products. nih.gov Similarly, the oxazolidine-2,4-dione ring is a recognized pharmacophore with a range of biological activities, including anticonvulsant properties. researchgate.net
The key reactive sites on this compound that can be exploited for further chemical transformations include:
The secondary amine of the pyrrolidine ring: This nitrogen atom is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, arylation, and sulfonylation. These reactions allow for the introduction of diverse functional groups, which can be used to modulate the physicochemical properties and biological activity of the resulting molecules.
The methylene (B1212753) groups of the pyrrolidin ring: The C-H bonds on the pyrrolidine ring can be functionalized through various modern synthetic methodologies, including transition-metal-catalyzed C-H activation. This allows for the late-stage diversification of the scaffold.
The oxazolidine-2,4-dione ring: This moiety can be susceptible to ring-opening reactions under certain conditions, providing access to α-hydroxy amide derivatives.
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a biologically relevant oxazolidinone core, makes it an attractive starting material for the construction of compound libraries for drug discovery. For instance, the pyrrolidine nitrogen could be used as a handle to attach the molecule to a solid support for combinatorial synthesis.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| N-Acylation | Acyl chlorides, anhydrides, carboxylic acids with coupling agents | N-Acyl pyrrolidine derivatives |
| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | N-Alkyl pyrrolidine derivatives |
| N-Arylation | Aryl halides with a palladium or copper catalyst (e.g., Buchwald-Hartwig amination) | N-Aryl pyrrolidine derivatives |
| N-Sulfonylation | Sulfonyl chlorides | N-Sulfonyl pyrrolidine derivatives |
Integration into Chemical Biology Tools and Probe Development
Chemical probes are small molecules used to study biological systems. The development of effective chemical probes requires molecules with high affinity and selectivity for their biological targets. The pyrrolidine and oxazolidinone scaffolds are present in many known bioactive molecules, suggesting that this compound could serve as a foundational structure for the development of novel chemical probes.
For example, by attaching a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule, or a photoaffinity label—to the pyrrolidine nitrogen, it may be possible to create probes for target identification and validation, imaging, and studying protein-ligand interactions. The oxazolidine-2,4-dione moiety could act as the binding element for a specific protein target, while the pyrrolidine ring serves as a linker to the reporter group.
Furthermore, derivatives of this compound could be explored as fragments in fragment-based drug discovery (FBDD). The relatively small size and moderate complexity of this compound make it an ideal candidate for screening against a wide range of biological targets. Hits from such screens could then be optimized and elaborated into more potent and selective ligands.
Methodological Advancements in the Study of Oxazolidine-2,4-diones and Pyrrolidines
While specific synthetic procedures for this compound are not extensively documented in the literature, general methods for the synthesis of both pyrrolidines and oxazolidine-2,4-diones are well-established.
Synthesis of Pyrrolidines: Modern synthetic methods for the construction of the pyrrolidine ring include:
[3+2] cycloaddition reactions of azomethine ylides with alkenes. nih.gov
Intramolecular cyclization of functionalized amines.
Ring-closing metathesis.
Reductive amination of dicarbonyl compounds.
Synthesis of Oxazolidine-2,4-diones: The oxazolidine-2,4-dione ring is typically synthesized by the condensation of an α-hydroxy acid or its ester with urea, phosgene, or a related carbonyl source. wikipedia.org
Future methodological advancements could focus on the development of a stereoselective synthesis of this compound, as the pyrrolidine ring contains a stereocenter. The use of chiral catalysts or starting materials could provide access to enantiomerically pure forms of the compound, which would be crucial for studying its biological activity, as different enantiomers often exhibit different pharmacological profiles.
Unexplored Research Avenues and Theoretical Potentials of this compound
Given the limited specific research on this compound, numerous avenues for investigation remain open.
Medicinal Chemistry: A primary area of interest would be the synthesis and biological evaluation of a library of derivatives of this compound. By systematically modifying the substituents on the pyrrolidine ring, it may be possible to discover novel compounds with a range of therapeutic applications, including as antibacterial, antiviral, anticancer, or central nervous system-acting agents. researchgate.netnih.gov The oxazolidine-2,4-dione moiety is a known structural motif in anticonvulsant drugs, suggesting that derivatives of the title compound could be investigated for their potential in treating epilepsy and other neurological disorders. researchgate.net
Materials Science: The rigid, heterocyclic structure of this compound could be incorporated into polymers or other materials to impart specific properties. For example, it could be used as a monomer in the synthesis of novel polyamides or polyimides with unique thermal or mechanical properties.
Catalysis: Chiral derivatives of pyrrolidine are widely used as organocatalysts in asymmetric synthesis. It would be of interest to explore whether chiral derivatives of this compound can act as effective catalysts for various organic transformations.
Synergistic Research with Computational and Experimental Chemistry
Computational chemistry can play a significant role in guiding the future exploration of this compound.
Molecular Modeling and Docking: In the absence of experimental data, computational methods can be used to predict the potential biological targets of this compound. By performing virtual screening and molecular docking studies against a panel of known drug targets, researchers can identify proteins that are likely to bind to this scaffold. nih.gov This information can then be used to prioritize the synthesis and biological evaluation of specific derivatives.
Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov These calculations can provide insights into the most likely sites of reaction and can help to rationalize the outcomes of chemical transformations.
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual libraries of derivatives of this compound. This can help to identify candidates with favorable drug-like properties for further development.
The synergy between computational predictions and experimental validation will be crucial for efficiently exploring the chemical space around this scaffold and unlocking its full potential in various scientific disciplines.
Q & A
Basic Synthesis: What are the established synthetic routes for 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione?
The compound can be synthesized via coupling reactions under acidic conditions, where unexpected intermediates like oxazolidine-2,4-dione derivatives form through cyclization . A classic method involves condensation of urea with α-hydroxy acid esters (e.g., ethyl lactate) using sodium ethoxide as a catalyst. Key steps include:
- Heating reactants with 1 equivalent of sodium ethoxide in ethanol for 15 hours.
- Removing alcohol under reduced pressure and acidifying the residue to liberate the product.
- Purification via distillation or crystallization .
This method emphasizes stoichiometric control and reaction monitoring via ammonia evolution .
Advanced Synthesis: How do divergent reaction pathways influence oxazolidine-2,4-dione formation?
Divergent pathways arise from varying reaction conditions. For example, acidic conditions promote coupling of ynamides and azides to form oxazolidine-2,4-diones, while neutral or basic conditions may yield alternative products . Computational studies (e.g., DFT) are critical to rationalize these pathways by analyzing transition states and energetics. Experimental validation includes:
- Systematic screening of pH, temperature, and solvent effects.
- Isolation of intermediates via quenching and chromatographic separation .
Basic Characterization: Which spectroscopic and crystallographic techniques are used for structural confirmation?
- 1H/13C NMR : Key signals include the oxazolidine-2,4-dione carbonyl (~170–180 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and bond geometries. For example, the X-ray structure of 3a (a related oxazolidine-2,4-dione) confirmed cyclization via bolded bond patterns in the crystal lattice .
Advanced Characterization: How are crystallographic data contradictions resolved for oxazolidine derivatives?
Contradictions (e.g., twinned crystals or disorder) require advanced refinement tools like SHELXL :
- Use
TWINandBASFcommands to model twinning. - Apply restraints for disordered moieties (e.g., pyrrolidine ring).
- Validate with R-factor convergence (<5% discrepancy) and residual density maps .
Pharmacological Potential: Can the oxazolidine-2,4-dione core serve as a bioisostere in drug design?
The oxazolidine-2,4-dione scaffold is underexplored in medicinal chemistry but shares conformational rigidity with Freidinger lactams, making it a candidate for β-turn mimetics . Strategies include:
- Replacing amide bonds with oxazolidine-2,4-dione to enhance metabolic stability.
- Screening against bacterial targets (e.g., linezolid-resistant strains) via MIC assays .
Data Contradictions: How to reconcile unexpected reaction outcomes with computational predictions?
Discrepancies between experimental and computational results (e.g., unexpected cyclization products) require:
- Re-evaluating solvent effects and protonation states in DFT models.
- Conducting kinetic studies (e.g., time-resolved NMR) to detect transient intermediates .
Safety and Handling: What precautions are essential when handling oxazolidine-2,4-dione derivatives?
- PPE : Gloves, goggles, and masks to avoid inhalation/skin contact (H313/H333 hazards) .
- Waste disposal : Neutralize acidic residues before aqueous disposal.
- Emergency protocols : Immediate eye rinsing (15 minutes) and medical consultation for ingestion .
Advanced Structural Analysis: How does the pyrrolidine substitution affect conformational dynamics?
The pyrrolidine ring introduces steric and electronic effects:
- Conformational analysis : Compare crystal structures (e.g., Cambridge Structural Database) to identify common torsion angles.
- Molecular modeling : Use Gaussian or ORCA to calculate rotational barriers and predict bioactive conformers .
Methodological Gaps: What are unresolved challenges in synthesizing 3-substituted oxazolidine-2,4-diones?
- Labile intermediates : 3-substituted derivatives hydrolyze in aqueous alkali, necessitating anhydrous conditions .
- Scalability : Batch reactors with controlled pH and inert atmospheres improve yields .
Comparative Studies: How does this compound differ from commercial oxazolidinone antibiotics?
Unlike linezolid (a 5-aminomethyl-oxazolidinone), this compound lacks the aminomethyl group critical for ribosomal binding. Modifications to incorporate basic side chains (e.g., piperazine) could restore antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
